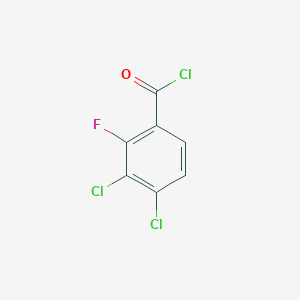

3,4-Dichloro-2-fluorobenzoyl chloride

Description

Significance of Polyhalogenated Aromatic Systems in Advanced Organic Chemistry

Polyhalogenated aromatic systems are organic compounds that feature multiple halogen atoms attached to an aromatic ring structure. These compounds are of fundamental importance in advanced organic chemistry due to their diverse applications and unique chemical properties. The number, type, and position of the halogen atoms on the aromatic ring can profoundly influence the molecule's electronic properties, stability, and reactivity.

The introduction of halogens, which are highly electronegative, alters the electron density of the aromatic ring, often making it more susceptible to certain types of chemical reactions while deactivating it towards others. This modulation of reactivity is a key tool for organic chemists. Furthermore, the carbon-halogen bond can serve as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds through various coupling reactions. This versatility makes polyhalogenated aromatic compounds crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as polymers and dyes. Their stability and lipophilicity are also key characteristics that are exploited in the design of bioactive molecules. guidechem.comnih.gov

The Acyl Chloride Functional Group: Reactivity and Synthetic Utility

The acyl chloride (or acid chloride) functional group, with the structure -C(=O)Cl, is one of the most reactive derivatives of carboxylic acids. asianpubs.org This high reactivity stems from two main factors: the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, and the chloride ion is an excellent leaving group.

This inherent reactivity makes acyl chlorides exceptionally useful reagents in organic synthesis. They are primarily used in nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. This process allows for the efficient synthesis of a variety of other functional groups. Common applications include:

Esterification: Reaction with alcohols to form esters.

Amide Synthesis: Reaction with ammonia (B1221849) or amines to form amides.

Anhydride (B1165640) Formation: Reaction with carboxylate salts to form acid anhydrides.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aromatic ketones.

Because of their role as activated derivatives of carboxylic acids, acyl chlorides like substituted benzoyl chlorides are widely employed as intermediates and building blocks in the production of a vast range of chemical products. google.comchemicalbook.com

Contextualizing 3,4-Dichloro-2-fluorobenzoyl chloride within the Class of Substituted Benzoyl Chlorides

This compound is a specific example of a polyhalogenated benzoyl chloride. Its structure consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 3 and 4, a fluorine atom at position 2, and an acyl chloride group at position 1. The presence of three electron-withdrawing halogen atoms on the phenyl ring is expected to significantly increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzoyl chloride. researchgate.net

Detailed experimental data for the 3,4-dichloro-2-fluoro isomer is not widely available in public literature, highlighting a gap in chemical research. However, the properties of a closely related isomer, 2,4-Dichloro-5-fluorobenzoyl chloride, are well-documented and can serve as a representative example for this class of compounds.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 86393-34-2 | nih.govchemicalbook.com |

| Molecular Formula | C₇H₂Cl₃FO | nih.govcymitquimica.com |

| Molecular Weight | 227.4 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | cymitquimica.com |

| Boiling Point | 143-144 °C at 35 mmHg | chemicalbook.com |

| Density | ~1.568 g/mL at 25 °C | chemicalbook.com |

The synthesis of substituted benzoyl chlorides is typically achieved by treating the corresponding substituted benzoic acid with a chlorinating agent. asianpubs.org Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com Therefore, it is presumed that this compound would be synthesized from 3,4-dichloro-2-fluorobenzoic acid. google.com

Current Research Landscape and Gaps in Knowledge for Specific Dichloro-Fluorobenzoyl Chlorides

The research landscape for halogenated benzoyl chlorides is broad, with many compounds serving as key intermediates in the synthesis of high-value products. For instance, various fluorinated and chlorinated benzoyl chlorides are precursors to quinolone-based antibiotics and other pharmacologically active molecules. researchgate.netresearchgate.net They are also used to create specialized polymers and agrochemicals. google.comchemicalbook.com

However, a detailed review of scientific databases reveals a significant knowledge gap specifically concerning the this compound isomer. While its isomers, such as 2,4-Dichloro-5-fluorobenzoyl chloride, are commercially available and referenced in patents for the synthesis of chemical products, there is a distinct lack of published research on the synthesis, characterization, and application of the 3,4-dichloro-2-fluoro variant. google.compatsnap.com

This scarcity of information presents an opportunity for academic research. A thorough investigation could involve:

Developing and optimizing a synthetic route to 3,4-dichloro-2-fluorobenzoic acid and its subsequent conversion to the target acyl chloride.

Complete characterization of the compound using modern spectroscopic and analytical techniques.

Exploring its reactivity with a range of nucleophiles to understand how the specific substitution pattern influences its chemical behavior.

Investigating its potential as a building block for novel bioactive compounds or materials.

Such studies would not only fill a void in the chemical literature but also potentially unlock new synthetic pathways and lead to the development of novel molecules with valuable properties.

Properties

IUPAC Name |

3,4-dichloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDDHVSPIUHMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Substituted Benzoyl Chlorides

Precursor Synthesis and Halogenation Chemistry

The foundational step in synthesizing 3,4-dichloro-2-fluorobenzoyl chloride is the construction of the 1-fluoro-2,3-dichlorobenzene scaffold, which must then be functionalized with a carboxyl or a latent carboxyl group at the correct position. This involves a deep understanding of halogenation reactions and the directing effects of the substituents on the aromatic ring.

Electrophilic Aromatic Halogenation for Fluorinated and Chlorinated Aromatic Scaffolds

Electrophilic aromatic halogenation is a cornerstone of synthetic organic chemistry for introducing halogen atoms onto an aromatic system. wikipedia.org This type of electrophilic aromatic substitution typically involves the reaction of an aromatic compound with a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com The catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the halogen-halogen bond, creating a highly electrophilic species that is then attacked by the electron-rich benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com

The formation of the arenium ion, a carbocation intermediate, results in a temporary loss of aromaticity, which represents a significant activation energy barrier. wikipedia.org A subsequent deprotonation step restores the aromatic system and yields the halogenated product. masterorganicchemistry.com

While chlorination and bromination are common, direct electrophilic fluorination is often more challenging and can be aggressively exothermic. wikipedia.orglibretexts.org Therefore, fluorine is frequently introduced using specialized reagents like N-F compounds (e.g., Selectfluor) or via other synthetic routes such as the Schiemann reaction, where an amino group is converted to a fluorine atom via a diazonium salt. researchgate.netwikipedia.org For a molecule like this compound, the synthetic strategy would likely involve starting with an already fluorinated aromatic compound and then introducing the chlorine atoms.

Regioselective Functionalization of Benzene Rings

A significant challenge in the synthesis of polysubstituted benzenes is achieving the correct regiochemistry—the specific placement of substituents on the ring. The outcome of an electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituents already present on the ring. nih.gov

Halogens, including fluorine and chlorine, are deactivating yet ortho, para-directing. This means they withdraw electron density from the ring, making it less reactive than benzene, but they direct incoming electrophiles to the positions immediately adjacent (ortho) or opposite (para) to themselves. This directing effect is due to the ability of the halogens to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when attack occurs at the ortho or para positions.

In synthesizing a precursor for this compound, starting from a molecule like 2-fluorotoluene (B1218778) or 2-fluorobenzoic acid would involve a chlorination step. The fluorine atom would direct the incoming chlorine atoms to the ortho and para positions. The challenge lies in controlling the reaction to achieve the desired 3,4-dichloro substitution pattern, which can be influenced by steric hindrance and the specific reaction conditions employed. Various methods using directing groups or exploiting weak interactions are often necessary to achieve high regioselectivity. nih.gov

Synthesis of Halo-Fluorobenzoic Acid Derivatives and their Halogenation

A common pathway to substituted benzoyl chlorides involves the synthesis of the corresponding benzoic acid. For instance, the synthesis of 3-chloro-4-fluorobenzoic acid can be achieved through a multi-step process starting from ortho-chlorofluorobenzene. google.com This can involve Friedel-Crafts acylation to introduce a ketone, followed by oxidation (e.g., with sodium hypobromite) to form the carboxylic acid. google.com

A parallel strategy is evident in a patented method for producing 2,4-dichloro-5-fluorobenzoyl chloride. patsnap.com This process begins with 2,4-dichlorofluorobenzene, which is reacted with carbon tetrachloride in the presence of a catalyst to form 2,4-dichloro-5-fluorobenzotrichloride. This intermediate is then hydrolyzed to yield the final product. patsnap.com This highlights a strategy where the carbon that will become the carboxylic acid is introduced first, followed by halogenation, or a fully halogenated precursor is functionalized.

The synthesis of the key precursor, 3,4-dichloro-2-fluorobenzoic acid, would likely follow a similar logic, starting with a commercially available dichlorofluorobenzene isomer and introducing the carboxyl group via methods such as Grignard reaction with CO₂ or by oxidation of a methyl group.

Conversion to the Acyl Chloride Moiety

Once the appropriately substituted benzoic acid is obtained, the final step is the conversion of the carboxylic acid's hydroxyl group into a chlorine atom, yielding the highly reactive acyl chloride.

Carboxylic Acid Chlorination with Activated Reagents (e.g., Thionyl Chloride, Bis(trichloromethyl)carbonate)

The transformation of a carboxylic acid into an acyl chloride is a fundamental and widely used reaction. Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) being one of the most common. chemguide.co.uklibretexts.orglibretexts.org The reaction of a carboxylic acid with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by the chloride ion (produced during the reaction) on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org A significant advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. chemguide.co.uklibretexts.org

Other common chlorinating agents include:

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), it reacts under mild conditions and produces only gaseous byproducts (CO, CO₂, HCl). chemicalbook.com

Phosphorus(V) Chloride (PCl₅): This solid reagent reacts readily with carboxylic acids, but produces phosphorus oxychloride (POCl₃) as a liquid byproduct, which must be separated by fractional distillation. chemguide.co.uklibretexts.org

Bis(trichloromethyl)carbonate (Triphosgene): A solid, safer alternative to phosgene (B1210022) gas, it efficiently converts carboxylic acids to their chlorides.

The choice of reagent can depend on the scale of the reaction, the sensitivity of other functional groups in the molecule, and the desired purity of the final product.

| Reagent | Formula | Typical Byproducts | Phase | Key Advantages |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Liquid | Gaseous byproducts simplify purification. chemguide.co.uklibretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Liquid | Mild conditions, gaseous byproducts. chemicalbook.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid | Highly reactive. |

| Bis(trichloromethyl)carbonate | C₃Cl₆O₃ | CO₂ | Solid | Safer alternative to phosgene. |

Table 1: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

Transformation from Trichloromethylated Precursors (by analogy to 2,4-dichloro-5-fluorobenzotrichloride)

An alternative and industrially significant route to benzoyl chlorides bypasses the carboxylic acid intermediate entirely. This method involves the formation of a benzotrichloride (B165768) derivative (an aromatic ring substituted with a -CCl₃ group), which is then partially hydrolyzed to the benzoyl chloride.

This strategy is exemplified by a process for preparing chloro-benzoyl chlorides where a chloro-trichloromethylbenzene is treated with water in the presence of a Lewis acid catalyst, such as FeCl₃, at temperatures below 80°C. google.com The controlled reaction with approximately one equivalent of water selectively hydrolyzes the benzotrichloride to the benzoyl chloride, evolving hydrogen chloride gas. google.com

A patented synthesis for 2,4-dichloro-5-fluorobenzoyl chloride uses this approach. patsnap.com The starting material, 2,4-dichlorofluorobenzene, is first converted to 2,4-dichloro-5-fluorobenzotrichloride. This intermediate is subsequently hydrolyzed to the final acyl chloride product. This method is advantageous as it often starts from readily available hydrocarbon precursors (e.g., a substituted toluene) which can be converted to the benzotrichloride via free-radical chlorination.

| Starting Material | Intermediate | Final Product | Key Transformation |

| Chloro-toluene derivative | Chloro-trichloromethylbenzene | Chloro-benzoyl chloride | Radical chlorination followed by partial hydrolysis. google.com |

| 2,4-Dichlorofluorobenzene | 2,4-Dichloro-5-fluorobenzotrichloride | 2,4-Dichloro-5-fluorobenzoyl chloride | Friedel-Crafts type reaction followed by hydrolysis. patsnap.com |

Table 2: Synthesis of Benzoyl Chlorides via Trichloromethylated Precursors

Catalytic Approaches in Benzoyl Chloride Synthesis

The synthesis of benzoyl chlorides, including halogenated variants, often relies on the conversion of corresponding benzoic acids or benzotrichlorides. The choice of catalyst is pivotal in directing reaction efficiency, selectivity, and environmental impact.

Role of Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃) in Friedel-Crafts Type Reactions

Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are conventional catalysts in electrophilic aromatic substitution reactions, most notably Friedel-Crafts reactions. iitk.ac.innih.gov In the context of synthesizing substituted benzoyl chlorides, their role is often seen in processes starting from aromatic precursors. For instance, a one-step synthesis of 4-substituted benzoyl chlorides involves the reaction of an alkylbenzene with oxalyl chloride in the presence of AlCl₃. orgsyn.org

The fundamental mechanism involves the Lewis acid activating an acylating agent. iitk.ac.in For example, in Friedel-Crafts acylation, the Lewis acid coordinates with the acyl halide, enhancing its electrophilicity and facilitating the attack on the aromatic ring. iitk.ac.inmasterorganicchemistry.com While this reaction typically uses a benzoyl chloride to produce a ketone, the underlying principle of Lewis acid activation is relevant. iitk.ac.inaskiitians.com In syntheses starting from benzotrichlorides, FeCl₃ is a common catalyst for the reaction with benzoic acid to yield benzoyl chloride. patsnap.comgoogle.com The choice of Lewis acid can influence reaction outcomes; for example, AlCl₃ is often a more active but sometimes less selective catalyst compared to FeCl₃ or zinc chloride (ZnCl₂), which may require higher temperatures to achieve acceptable yields. researchgate.net

However, the use of stoichiometric or even super-stoichiometric amounts of these catalysts is a significant drawback, leading to large quantities of waste and complex work-up procedures. nih.gov Care must also be taken, as the use of excess or partially hydrolyzed AlCl₃ can generate unwanted diaryl ketone by-products. orgsyn.org

Table 1: Comparison of Lewis Acid Catalysts in Acylation Reactions

| Catalyst | Typical Role/Activity | Considerations |

|---|---|---|

| Aluminum chloride (AlCl₃) | Highly active catalyst for Friedel-Crafts reactions. masterorganicchemistry.com | Often required in stoichiometric amounts; can lead to side reactions and significant waste. nih.govorgsyn.org |

| Ferric chloride (FeCl₃) | A moderately active, common Lewis acid catalyst. iitk.ac.inresearchgate.net | Can be used catalytically in some processes, e.g., synthesis from benzotrichloride. patsnap.com |

| Zinc chloride (ZnCl₂) | Milder Lewis acid compared to AlCl₃. researchgate.net | May require higher reaction temperatures for acceptable yields. researchgate.net |

| Other Lewis Acids | TiCl₄, BF₃, SnCl₄, etc. also used. iitk.ac.innih.gov | Activity and selectivity vary, offering a range of catalytic options. nih.gov |

Emerging Catalysts and Green Chemistry Considerations (e.g., Ionic Liquids, Modified Molecular Sieves)

In line with the principles of green chemistry, significant research has focused on developing more sustainable catalytic systems to replace traditional Lewis acids. nih.gov

Ionic Liquids (ILs): Ionic liquids, which are salts with low melting points, have emerged as promising dual catalyst-solvent systems for Friedel-Crafts reactions. liv.ac.ukbeilstein-journals.org Chloroaluminate ILs, for example, can exhibit high catalytic activity, sometimes affording ketone products in high yield and regioselectivity in very short reaction times. liv.ac.uk One of the key advantages of using ILs is the potential for enhanced reaction rates and selectivity. tandfonline.com They can also facilitate catalyst recycling, a core tenet of green chemistry. nih.gov For instance, after a reaction, the product can be extracted, and the ionic liquid can be recovered and reused for subsequent runs. nih.gov However, challenges remain, particularly in the separation of products from the IL, which can sometimes require an aqueous work-up that destroys the ionic liquid. tandfonline.com

Modified Molecular Sieves: Heterogeneous solid acid catalysts, such as zeolites and other mesoporous molecular sieves, represent another environmentally benign alternative. researchgate.net These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and waste disposal problems. researchgate.net Mesoporous materials containing metals like copper or indium have shown high activity and selectivity in related reactions like the benzylation of aromatics. researchgate.net The use of zeolite catalysts in the acylation of anisole (B1667542) with benzoyl chloride has also been demonstrated. tandfonline.comnih.gov The shift from corrosive, waste-generating homogeneous catalysts to efficient, recyclable solid catalysts is a well-established trend in large-scale petrochemical processes and is increasingly being adopted in fine chemical synthesis. researchgate.net

Process Optimization and Advanced Synthetic Techniques

Continuous-Flow Synthesis for Enhanced Efficiency and Safety

Continuous-flow chemistry, where reagents are pumped through a reactor, offers significant advantages over traditional batch methods, particularly for reactions involving hazardous materials or intermediates. soci.orgvapourtec.com Flow reactors are typically much smaller than batch reactors of the same throughput, leading to a vastly superior surface-area-to-volume ratio. soci.org This allows for highly efficient heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways in highly exothermic reactions. vapourtec.com

Key benefits of continuous-flow synthesis include:

Enhanced Safety: The small volume of the reactor means only a minimal amount of hazardous material is being processed at any given time, drastically reducing the intrinsic risk. soci.orgstolichem.com

Improved Quality and Selectivity: Precise control over reaction parameters like temperature, pressure, and residence time leads to better reproducibility and can reduce the formation of by-products. stolichem.comnih.gov In some cases, continuous-flow processing reveals increased selectivity compared to batch reactions due to superior mixing conditions. nih.gov

Scalability: Increasing production volume is achieved by simply running the reactor for a longer duration, bypassing the complex and time-consuming scale-up studies required for batch processes. soci.org

A relevant example is the continuous-flow synthesis of intermediates for floxacin, where 2,4-dichloro-5-fluorobenzoic acid is rapidly converted into the highly reactive 2,4-dichloro-5-fluorobenzoyl chloride in-situ before reacting further. researchgate.net This approach avoids the isolation of the hazardous acyl chloride intermediate, showcasing the safety benefits of flow chemistry. researchgate.net

Table 2: Advantages of Continuous-Flow vs. Batch Processing

| Feature | Continuous-Flow Processing | Traditional Batch Processing |

|---|---|---|

| Safety | Intrinsically safer due to small reactor volumes and minimal hazardous inventory. vapourtec.comstolichem.com | Higher risk due to large quantities of reagents and potential for thermal runaways. soci.org |

| Heat Transfer | Excellent, due to high surface-area-to-volume ratio. soci.orgvapourtec.com | Limited, can lead to temperature gradients and poor control. |

| Process Control | Precise control over temperature, pressure, and residence time. stolichem.com | Mixing and temperature can be non-homogenous, affecting reproducibility. nih.gov |

| Scalability | Achieved by extending run time, simplifying scale-up. soci.org | Requires significant redevelopment for each increase in scale. soci.org |

| Selectivity | Often improved due to superior mixing and precise control. nih.gov | Can be lower due to non-ideal mixing and temperature variations. nih.gov |

Solvent-Free Reaction Environments and Microwave Irradiation (in related systems)

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces waste and environmental impact. chemicalindustryjournal.co.ukcem.com Solvent-free, or "neat," reactions are one approach to achieve this. cem.com When coupled with microwave irradiation, these reactions can be significantly accelerated. oatext.com

Microwave heating introduces energy directly into the reacting molecules, often leading to rapid temperature increases and dramatically reduced reaction times compared to conventional heating methods. cem.comtandfonline.com This technique has been successfully applied to a wide range of organic transformations, including carbon-carbon bond-forming reactions. cem.comresearchgate.net For example, the zinc-mediated Friedel-Crafts acylation of aromatic compounds with acyl halides proceeds efficiently under solvent-free microwave conditions. researchgate.net While this demonstrates the use of a benzoyl chloride as a reactant, the principle of using microwave energy to accelerate reactions under solvent-free conditions is broadly applicable and could be adapted for the synthesis of the acyl chloride itself.

Strategies for By-product Minimization and Purification

The purity of the final benzoyl chloride product is critical for its use in subsequent reactions. Minimizing by-products during the synthesis and employing effective purification methods are therefore essential.

By-product formation can often be controlled by optimizing reaction conditions. For instance, in the synthesis of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, the choice of solvent was found to be critical in minimizing the formation of dimeric impurities. google.com Similarly, in the AlCl₃-catalyzed synthesis of 4-alkylbenzoyl chlorides, using an excess of oxalyl chloride is necessary for maximum conversion, while using excess or hydrolyzed AlCl₃ can promote the formation of diaryl ketone by-products. orgsyn.org A well-designed synthetic route, such as a one-step process, can also prevent the formation of positional isomers. orgsyn.org

Following the reaction, several purification techniques can be employed. Distillation, often under reduced pressure, is a standard and effective method for purifying liquid benzoyl chlorides. google.comgoogle.com Other common workup procedures include:

Washing: A solution of the crude product can be washed with a mild base, such as a cold sodium bicarbonate solution, to remove acidic impurities before drying and distillation. lookchem.com

Filtration: In some processes, the reaction mixture is purified by filtration through a medium like activated carbon to remove the catalyst and other impurities, yielding a high-purity product. google.com

Chromatography and Crystallization: For solid products or when distillation is not suitable, chromatography or fractional crystallization can be used. google.comepo.org

The choice of purification strategy depends on the physical properties of the specific substituted benzoyl chloride and the nature of the impurities present. google.com

Chemical Reactivity and Mechanistic Studies of 3,4 Dichloro 2 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of Halogenated Benzoyl Chlorides

3,4-Dichloro-2-fluorobenzoyl chloride, as a halogenated benzoyl chloride, is a highly reactive acylating agent. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. This leads to nucleophilic acyl substitution, where the chloride ion is displaced as a leaving group.

Formation of Amides with Primary and Secondary Amines (e.g., related to benzamides and thioureas)

The reaction of this compound with primary and secondary amines is a direct and efficient method for the synthesis of corresponding N-substituted benzamides. globalconference.info This ammonolysis reaction proceeds readily, often at room temperature, due to the high electrophilicity of the acyl chloride. globalconference.info The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a proton and the chloride ion to form the stable amide bond. nih.govbath.ac.uk Typically, a base such as triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrogen chloride byproduct. bath.ac.ukhud.ac.uk

This compound also serves as a precursor for the synthesis of N-acyl thiourea (B124793) derivatives. This is generally a two-step process. First, the benzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form an intermediate 3,4-dichloro-2-fluorobenzoyl isothiocyanate. dergipark.org.tr This reactive intermediate is then treated with a primary or secondary amine, which adds across the N=C bond of the isothiocyanate to yield the final N-acyl thiourea derivative. dergipark.org.truad.ac.id These compounds are of interest for their diverse biological activities and as versatile intermediates in heterocyclic synthesis. dergipark.org.trnih.gov

| Reaction Type | Reactants | Product Type | General Conditions |

|---|---|---|---|

| Amidation | This compound + Primary/Secondary Amine (R¹R²NH) | N-substituted 3,4-Dichloro-2-fluorobenzamide | Inert solvent, often with a non-nucleophilic base (e.g., triethylamine) to scavenge HCl. bath.ac.uk |

| N-Acyl Thiourea Synthesis | 1. This compound + Ammonium thiocyanate 2. Intermediate Isothiocyanate + Primary/Secondary Amine | N-(3,4-dichloro-2-fluorobenzoyl)-N'-substituted thiourea | Step 1 in a solvent like acetone. dergipark.org.tr Step 2 involves adding the amine to the intermediate solution. dergipark.org.tr |

Esterification and Other Condensation Reactions

Esterification of this compound occurs through its reaction with alcohols. This reaction is typically vigorous, proceeding readily at room temperature without the need for an acid catalyst, unlike esterification with carboxylic acids. chemguide.co.uk The reaction mechanism is a nucleophilic acyl substitution where the alcohol's oxygen atom attacks the carbonyl carbon, leading to the formation of the corresponding ester and hydrogen chloride gas. chemguide.co.uk

Beyond simple esterification, halogenated benzoyl chlorides can participate in other condensation reactions. For instance, they can react with carboxylic acids in the presence of a base to form mixed anhydrides. A notable example is the Yamaguchi esterification, where 2,4,6-trichlorobenzoyl chloride is used to form a mixed anhydride (B1165640) as a highly reactive intermediate for the synthesis of sterically hindered esters. organic-chemistry.org This demonstrates the utility of substituted benzoyl chlorides in activating carboxylic acids for subsequent reactions.

Electrophilic Aromatic Substitution on Substituted Benzoyl Chlorides

Influence of Chlorine and Fluorine Substituents on Ring Activation/Deactivation and Regioselectivity

The benzene (B151609) ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This deactivation arises from the cumulative electron-withdrawing inductive effects of the three halogen substituents (two chlorine atoms and one fluorine atom) and the powerful deactivating effect of the acyl chloride group (-COCl) through both inductive and resonance effects. minia.edu.egminia.edu.eg

In terms of regioselectivity, the directing effects of the substituents are conflicting:

Halogens (F, Cl): Halogens are deactivating but are considered ortho-, para-directors. The fluorine at position 2 would direct an incoming electrophile to positions 3 and 5. The chlorine at position 3 would direct to positions 2, 4, and 6. The chlorine at position 4 would direct to positions 3 and 5.

Acyl Chloride Group (-COCl): The acyl chloride group is a strong deactivating meta-director, directing an incoming electrophile to positions 3 and 5.

Considering the substitution pattern, the available positions for substitution are C5 and C6.

Position 5: This position is meta to the acyl chloride group, ortho to the C4-chlorine, and para to the C2-fluorine. The directing effects of the acyl chloride, the C4-chlorine, and the C2-fluorine all align to favor substitution at this position.

Position 6: This position is ortho to the acyl chloride group and meta to the C3-chlorine and C4-chlorine. This position is generally disfavored due to being ortho to a strong meta-director.

Friedel-Crafts Acylation Mechanisms and Catalysis (e.g., copper triflate)

Friedel-Crafts acylation is a fundamental reaction in which an acyl group is introduced onto an aromatic ring. nih.gov When using a substituted benzoyl chloride like this compound as the acylating agent, the reaction proceeds via electrophilic aromatic substitution. organic-chemistry.org The mechanism requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgsigmaaldrich.com The catalyst coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.comchemistrysteps.com This highly electrophilic acylium ion is then attacked by the π-electrons of another aromatic substrate, forming a sigma complex intermediate. minia.edu.egminia.edu.eg Subsequent deprotonation of this intermediate restores aromaticity and yields the final ketone product. minia.edu.eg

An important advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic substrate, which prevents polyacylation. organic-chemistry.orgchemistrysteps.com While aluminum chloride is a traditional catalyst, other metal catalysts have been developed. Copper(II) triflate (Cu(OTf)₂) has emerged as an effective catalyst for various organic transformations, including Friedel-Crafts type reactions. beilstein-journals.orgjst.go.jp It can activate substrates for alkylation and acylation under milder conditions than traditional Lewis acids. beilstein-journals.org The triflate anion's ability to stabilize cationic intermediates contributes to the catalytic activity. beilstein-journals.org

| Step | Description | Key Species |

|---|---|---|

| 1. Catalyst Activation | The Lewis acid catalyst (e.g., AlCl₃) interacts with the benzoyl chloride. | Acyl chloride-Lewis acid complex |

| 2. Electrophile Formation | The complex ionizes to form a resonance-stabilized acylium ion. sigmaaldrich.com | Acylium ion (RCO⁺) |

| 3. Nucleophilic Attack | The aromatic ring acts as a nucleophile, attacking the acylium ion. minia.edu.eg | Sigma complex (arenium ion) |

| 4. Deprotonation | A base removes a proton from the sigma complex, restoring aromaticity. minia.edu.eg | Aryl ketone product |

Hydrolysis Behavior in Aqueous and Non-Aqueous Media

Like other benzoyl chlorides, this compound is highly susceptible to hydrolysis. In aqueous media, it reacts readily with water to produce 3,4-dichloro-2-fluorobenzoic acid and hydrochloric acid. globalconference.info This reaction is a nucleophilic acyl substitution where water acts as the nucleophile. The high reactivity is due to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon. This hydrolytic instability necessitates that the compound be handled under anhydrous conditions to prevent decomposition.

In non-aqueous media, its behavior depends on the nature of the solvent. In aprotic, non-nucleophilic solvents (e.g., hexane, dichloromethane), it is relatively stable. However, in protic non-aqueous solvents that can act as nucleophiles, such as alcohols or amines, it will undergo solvolysis reactions to form esters or amides, respectively. researchgate.net For instance, in methanol, it would undergo methanolysis to yield methyl 3,4-dichloro-2-fluorobenzoate.

Theoretical Insights into Reactivity: Electronic and Steric Effects of Multiple Halogenation

The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. In the case of this compound, the presence of three halogen atoms on the benzene ring significantly modulates its reactivity through a combination of electronic and steric effects. A theoretical analysis of these effects provides crucial insights into the chemical behavior of this highly substituted compound.

The halogens—fluorine and chlorine—are electronegative atoms that exert a powerful electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect is most pronounced with the fluorine atom due to its high electronegativity. The chlorine atoms also contribute significantly to this electron withdrawal. The cumulative inductive effect of the three halogens substantially increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

In addition to the inductive effect, halogens also exhibit a resonance effect (+R effect) by donating a lone pair of electrons to the benzene ring. However, for both fluorine and chlorine, the inductive effect is generally considered to be stronger than the resonance effect in influencing reactivity at the acyl group. The ortho-fluorine atom, despite its potential to donate electron density via resonance, primarily deactivates the ring towards electrophilic substitution and enhances the electrophilicity of the carbonyl carbon through its dominant inductive pull.

| Substituent | Position | Primary Electronic Effect | Impact on Carbonyl Carbon Electrophilicity |

| Fluorine | Ortho (C2) | Strong Inductive (-I) > Weak Resonance (+R) | Significant Increase |

| Chlorine | Meta (C3) | Strong Inductive (-I) | Moderate Increase |

| Chlorine | Para (C4) | Strong Inductive (-I) > Weak Resonance (+R) | Significant Increase |

The combined electronic influence of these halogens results in a highly electron-deficient aromatic ring, which in turn strongly activates the benzoyl chloride moiety towards nucleophilic acyl substitution reactions.

Beyond electronic considerations, the steric environment around the carbonyl group is a critical determinant of reactivity. The fluorine atom at the ortho position introduces significant steric hindrance. This bulkiness can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate. Generally, ortho-substituted benzoyl halides tend to solvolyze more slowly than their para-isomers due to this steric hindrance. nih.gov

Derivatization and Transformational Chemistry for Advanced Materials and Precursors

Synthesis of Functionalized Benzamide (B126) and Thiourea (B124793) Derivatives

The acyl chloride moiety of 3,4-Dichloro-2-fluorobenzoyl chloride is highly susceptible to nucleophilic attack, providing a direct route for the synthesis of a wide range of amide and thiourea derivatives. These reactions are fundamental in medicinal chemistry and materials science due to the diverse biological activities and structural properties associated with benzamide and thiourea scaffolds.

The general synthesis of benzamides from benzoyl chlorides involves the reaction with a primary or secondary amine. globalconference.infobath.ac.uk This reaction, known as ammonolysis, is typically exothermic and proceeds readily to form the corresponding N-substituted benzamide. globalconference.info

Similarly, functionalized thiourea derivatives can be prepared in a two-step, one-pot synthesis. This compound is first reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form an in situ benzoyl isothiocyanate intermediate. sioc-journal.cndergipark.org.tr Subsequent addition of a primary or secondary amine to this intermediate yields the desired N-benzoyl-N'-substituted thiourea derivative. dergipark.org.tr

Table 1: General Synthetic Schemes for Benzamide and Thiourea Derivatives

| Derivative Class | Reactants | General Reaction Scheme |

|---|---|---|

| Benzamide | This compound + Primary/Secondary Amine (R¹R²NH) |  |

| Thiourea | 1. This compound + KSCN (or NH₄SCN)

2. In situ Isothiocyanate + Primary/Secondary Amine (R¹R²NH) |  |

|

Generation of Benzophenone (B1666685) Analogues through Acylation Reactions

Benzophenone and its derivatives are significant structural motifs in medicinal chemistry and are also used as photoinitiators. nih.gov this compound serves as an excellent starting material for the synthesis of substituted benzophenone analogues through Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic compound, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comresearchgate.net

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the substrate. The choice of the aromatic substrate determines the substitution pattern on the second phenyl ring of the resulting benzophenone. This method allows for the creation of a wide variety of unsymmetrical benzophenones. researchgate.net For example, reacting this compound with different aromatic compounds (e.g., toluene, anisole (B1667542), or chlorobenzene) would yield a corresponding series of 3,4-dichloro-2-fluoro-substituted benzophenone analogues. asianpubs.orggoogle.com

Table 2: Representative Friedel-Crafts Acylation for Benzophenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Aromatic Compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Substituted Benzophenone |

Utility in the Synthesis of Heterocyclic Scaffolds (by analogy)

While direct cyclization of this compound is not common, its derivatives, particularly N-benzoylthioureas, are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov N-substituted and N,N'-disubstituted thioureas are well-established starting materials for a range of heterocyclic systems. nih.gov For instance, arylthioureas can undergo cyclization in the presence of bromine to form benzothiazoles. Furthermore, the condensation of thiourea derivatives with α-halocarbonyl compounds is a standard method for preparing 2-aminothiazoles. nih.gov

By analogy, the thiourea derivatives synthesized from this compound can be expected to undergo similar cyclization reactions, providing a pathway to novel heterocyclic structures bearing the 3,4-dichloro-2-fluorophenyl moiety. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Precursor Role in the Development of Fine Chemicals and Intermediates (e.g., agrochemicals, pharmaceuticals, by analogy to floxacin intermediates)

Halogenated benzoyl chlorides are critical intermediates in the synthesis of numerous fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. google.com By analogy to structurally similar compounds, this compound is positioned as a valuable precursor for these industries.

A prominent example is the synthesis of fluoroquinolone antibiotics, a class of drugs that includes ciprofloxacin (B1669076) and norfloxacin. precedenceresearch.com A key intermediate in the production of these drugs is 2,4-dichloro-5-fluorobenzoyl chloride. patsnap.comchemimpex.comgoogle.comresearchgate.net This compound undergoes reaction with ethyl 3-(dimethylamino)acrylate to form a crucial building block for the quinolone core. researchgate.net The structural similarity between this compound and the established floxacin intermediate suggests its potential utility in the synthesis of novel quinolone analogues or other complex pharmaceutical agents.

In the agrochemical sector, fluorinated and chlorinated aromatic compounds are integral to the development of modern herbicides and pesticides. precedenceresearch.com The specific substitution pattern of this compound can impart desired properties such as enhanced biological activity, metabolic stability, and target specificity to the final active ingredient. Therefore, it serves as a key starting material for the synthesis of new crop protection agents.

Advanced Characterization Methodologies for Halogenated Acyl Chlorides and Their Derivatives

Spectroscopic Analysis for Structural Elucidation and Purity

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity and purity of 3,4-Dichloro-2-fluorobenzoyl chloride. These techniques provide detailed information on the compound's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton environments, carbon skeleton, and the presence of fluorine atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals corresponding to the two aromatic protons. The proton at position 6 (H-6), being ortho to the electron-withdrawing benzoyl chloride group, would appear further downfield compared to the proton at position 5 (H-5). These protons would appear as doublets due to ortho coupling to each other. Furthermore, they will exhibit smaller couplings to the fluorine atom at position 2.

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the acyl chloride group is typically found in the 160-170 ppm range. The aromatic carbons' chemical shifts are influenced by the attached halogens, with the carbon directly bonded to fluorine (C-2) showing a characteristic large one-bond coupling constant (¹JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct evidence for the fluorine atom. For this compound, a single resonance is expected. This signal's chemical shift, typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃), is characteristic of a fluorine atom attached to an aromatic ring. The signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H-5 and H-6).

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.6 - 7.8 | dd (doublet of doublets) | JH5-H6 ≈ 8-9 Hz (ortho), JH5-F2 ≈ 4-5 Hz (meta) |

| H-6 | 7.9 - 8.1 | dd (doublet of doublets) | JH6-H5 ≈ 8-9 Hz (ortho), JH6-F2 ≈ 7-8 Hz (ortho) |

| C=O | 162 - 166 | s (singlet) | - |

| ¹⁹F | -110 to -130 | dd (doublet of doublets) | JF2-H6 ≈ 7-8 Hz (ortho), JF2-H5 ≈ 4-5 Hz (meta) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group. This band typically appears at a high wavenumber, around 1775-1815 cm⁻¹, due to the electron-withdrawing nature of the adjacent chlorine atom. Other key absorptions include the C-F stretching vibration, which is expected to be a strong band in the 1200-1300 cm⁻¹ region, and C-Cl stretching bands, which appear in the fingerprint region below 850 cm⁻¹. Aromatic C=C stretching vibrations are also observed in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to FT-IR. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations often produce stronger and sharper signals, making it particularly useful for analyzing the substituted benzene (B151609) ring. The symmetric vibrations of the C-Cl bonds may also be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR, Raman | 3050 - 3100 | Medium-Weak |

| C=O Stretch (Acyl Chloride) | FT-IR, Raman | 1775 - 1815 | Very Strong (IR) |

| Aromatic C=C Stretch | FT-IR, Raman | 1400 - 1600 | Medium-Strong |

| C-F Stretch | FT-IR | 1200 - 1300 | Strong |

| C-Cl Stretch | FT-IR, Raman | 550 - 850 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., LC-MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly employed.

For this compound (C₇H₂Cl₃FO), the molecular weight is approximately 227.44 g/mol . A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak, which arises from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of three chlorine atoms results in a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the number of chlorine atoms in the molecule. google.com

High-resolution mass spectrometry can determine the exact mass of the molecular ion with high precision (e.g., 225.9155 for the C₇H₂³⁵Cl₃FO isotope), which allows for the unambiguous confirmation of the elemental formula. nih.gov

The primary fragmentation pathway for benzoyl chlorides involves the initial loss of the chlorine atom from the acyl group to form a stable acylium ion ([M-Cl]⁺). chemguide.co.ukmiamioh.edu This is often followed by the loss of a carbon monoxide (CO) molecule, resulting in a dichlorofluorophenyl cation ([M-Cl-CO]⁺). Analysis of these fragments provides further confirmation of the compound's structure.

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (for ³⁵Cl isotope) | Key Feature |

|---|---|---|---|

| [M]⁺• | Molecular Ion | 226 | Characteristic isotopic cluster due to three Cl atoms. |

| [M-Cl]⁺ | Loss of acyl chloride Cl | 191 | Often a prominent peak (acylium ion). |

| [M-Cl-CO]⁺ | Loss of Cl, then CO | 163 | Represents the dichlorofluorophenyl cation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would reveal the exact geometry of the molecule. The aromatic ring is expected to be largely planar. The analysis would determine the rotational angle (torsion angle) of the acyl chloride group relative to the plane of the benzene ring. While significant conjugation favors planarity, steric hindrance from the ortho-fluorine substituent may cause a slight twist. Precise bond lengths (e.g., C-F, C-Cl, C=O, C-C) and bond angles would be determined, providing insight into the electronic effects of the halogen substituents on the molecular structure.

Beyond the structure of a single molecule, X-ray crystallography elucidates the supramolecular architecture of the crystal. The packing of this compound molecules in the solid state would be governed by a variety of non-covalent intermolecular interactions. These are likely to include:

π-π Stacking: The electron-deficient nature of the halogenated aromatic ring would facilitate offset face-to-face stacking interactions between adjacent molecules.

Halogen Bonding: Interactions involving the chlorine atoms are probable, such as C-Cl···O=C or C-Cl···Cl contacts between neighboring molecules. These directional interactions play a crucial role in crystal engineering.

Understanding these interactions is critical for predicting and controlling the solid-state properties of the material.

Computational Chemistry and Theoretical Modeling for Substituted Benzoyl Chlorides

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT, HF methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to solve the Schrödinger equation approximately. nih.gov HF theory is an ab initio method that uses a single Slater determinant to approximate the many-electron wavefunction. nih.gov DFT, on the other hand, is based on determining the electron density of a system, from which its energy and other properties can be derived. inpressco.com Hybrid functionals, such as B3LYP, which combine a portion of HF exchange with DFT exchange and correlation, are particularly popular for their balance of accuracy and computational cost. inpressco.com

A primary application of quantum chemical calculations is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. researchgate.net Methods like DFT with the B3LYP functional and a basis set such as 6-31G(d,p) are routinely used to predict molecular geometries. inpressco.comresearchgate.net These calculations provide estimations of bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data derived from techniques like X-ray crystallography.

For 3,4-dichloro-2-fluorobenzoyl chloride, theoretical calculations would predict the geometry of the benzene (B151609) ring and the attached acyl chloride group. The substituents (Cl, F) would influence the geometry through electronic and steric effects. For instance, the C-F and C-Cl bond lengths on the aromatic ring are distinct, as are the bond angles involving these substituents. The planarity of the benzoyl group relative to the benzene ring is described by the dihedral angle. While specific experimental data for this exact molecule is scarce, theoretical values can be reliably calculated. The table below presents representative theoretical geometric parameters for a substituted benzoyl chloride, calculated using DFT.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | 1.19 |

| Bond Length | C-Cl (acyl) | 1.81 |

| Bond Length | C-C (ring-acyl) | 1.49 |

| Bond Length | C-F (ring) | 1.35 |

| Bond Length | C-Cl (ring) | 1.74 |

| Bond Angle | O=C-Cl (acyl) | 121.5 |

| Bond Angle | C(ring)-C(acyl)-Cl | 117.0 |

| Dihedral Angle | C(ring)-C(ring)-C(acyl)=O | ~0.0 |

Note: The data in this table are representative values for a substituted benzoyl chloride based on typical DFT calculations and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the electron-donating orbital (nucleophile), while the LUMO is the electron-accepting orbital (electrophile). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is typically a π-orbital located on the benzene ring, while the LUMO is often the π* antibonding orbital of the carbonyl group. The electron-withdrawing substituents (Cl, F) lower the energy of both the HOMO and LUMO. Calculations can map the electron density of these orbitals, showing where a molecule is most likely to react. The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing nature of both the oxygen and chlorine atoms, making it a prime site for nucleophilic attack. This is visualized through electrostatic potential (ESP) maps, which show regions of positive (electrophilic) and negative (nucleophilic) charge.

| Orbital | Calculated Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -7.5 | Aromatic Ring (π-system) |

| LUMO | -1.8 | Carbonyl Group (π* C=O) |

| HOMO-LUMO Gap | 5.7 | - |

Note: The data in this table are representative values based on DFT calculations for similar aromatic acyl chlorides.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. researchgate.netresearchgate.netmdpi.com A PES is a mathematical representation of a system's energy as a function of its geometry. arxiv.orgwayne.edu Key points on the PES are local minima, corresponding to stable reactants, products, and intermediates, and saddle points, which represent transition states (TS). nih.gov

For reactions involving this compound, such as acylation of an alcohol or amine, theoretical models can elucidate the mechanism (e.g., concerted SN2 vs. addition-elimination). nih.gov By calculating the structures and energies of reactants, transition states, and products, a reaction energy profile can be constructed. Transition state theory (TST) can then be used to estimate reaction rate constants from the calculated activation energy (the energy difference between the reactants and the transition state). nih.gov Methods like Quasi-Newton searching (QST) and Intrinsic Reaction Coordinate (IRC) calculations are used to locate the TS and verify that it correctly connects the reactants and products on the PES. researchgate.net

Quantitative Structure-Property and Structure-Reactivity Relationship Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that relate a molecule's structural or theoretical properties to its physical properties or chemical reactivity. dergipark.org.tr

The reactivity of substituted benzoyl chlorides is strongly influenced by the electronic nature of the substituents on the aromatic ring. Linear Free-Energy Relationships (LFERs), such as the Hammett equation, provide a framework for quantifying these effects. wikipedia.org The Hammett equation is expressed as:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the specific substituent and its position), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). wikipedia.orgoxfordreference.com

For the hydrolysis or alcoholysis of benzoyl chlorides, electron-withdrawing groups (like Cl, F, NO₂) increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. csbsju.eduuni.edu This results in a positive ρ value. csbsju.edu By calculating theoretical descriptors that capture these electronic effects, predictive QSRR models can be developed for new compounds without the need for experimental measurements.

A key aspect of QSPR/QSRR is correlating computationally derived descriptors with experimentally measured data. nih.gov Theoretical descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, atomic charges (e.g., on the carbonyl carbon), dipole moment.

Topological Descriptors: Molecular connectivity indices that describe the branching and size of the molecule. dergipark.org.tr

Quantum Chemical Descriptors: Parameters like hardness, softness, and electrophilicity index derived from FMO energies.

For the solvolysis of benzoyl chlorides, the Grunwald-Winstein equation is another LFER used to correlate reaction rates with solvent properties. wikipedia.org The extended form of the equation relates the rate constant k to the solvent ionizing power (Y) and solvent nucleophilicity (N): beilstein-journals.org

log(k/k₀) = lN + mY

The sensitivity parameters l and m provide insight into the reaction mechanism, such as whether it is closer to a dissociative (SN1-like) or associative (SN2-like) pathway. researchgate.netkoreascience.kr Computational models can predict the stability of potential carbocation intermediates, helping to rationalize the observed m values and correlate them with the calculated electronic structure of the substrate.

In Silico Screening and Molecular Docking for Derivative Applications

In the realm of computational chemistry, in silico screening and molecular docking have emerged as indispensable tools for the rational design and discovery of novel therapeutic agents. These methodologies allow for the high-throughput virtual screening of extensive compound libraries to identify molecules with a high probability of interacting favorably with a specific biological target. For derivatives of substituted benzoyl chlorides, such as those originating from this compound, these computational approaches provide a powerful platform to predict their potential biological activities and guide synthetic efforts towards promising candidates.

The process of in silico screening involves the use of computational filters to narrow down large databases of chemical structures to a smaller, more manageable set of molecules with desirable properties. These filters can be based on various criteria, including physicochemical properties (e.g., molecular weight, lipophilicity) and structural alerts that flag potentially toxic or reactive moieties. Following this initial screening, molecular docking is employed to predict the binding orientation and affinity of the selected compounds within the active site of a target protein.

A notable example of this approach involves the derivatives of 3,4-dichlorobenzoyl chloride, a structurally related precursor. In a study focused on identifying new anticancer agents, researchers synthesized 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one from 3,4-dichlorobenzoyl chloride and anthranilic acid. The selection of this particular derivative was guided by in silico studies that evaluated a series of dihalophenylbenzoxazinone analogues. researchgate.netnih.gov

Molecular docking simulations were performed to assess the binding affinity of these compounds towards Methionyl-tRNA synthetase (MetRS), an enzyme that is crucial for protein synthesis and a validated target for anticancer drugs. The docking results for 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one revealed a significant binding affinity, indicating its potential as an inhibitor of this enzyme. researchgate.netnih.gov

The following interactive data table summarizes the key findings from the molecular docking study of the 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions | Potential Application |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one | Methionyl-tRNA Synthetase (MetRS) | -76.04 researchgate.netnih.gov | Hydrogen bonding, hydrophobic interactions | Anticancer |

The docking score of -76.04 kcal/mol, while not surpassing that of the native ligand (-93.50 Kcal/mol), was significant enough to warrant further investigation. researchgate.netnih.gov This led to the synthesis of the compound and its subsequent in vitro evaluation against the MCF-7 breast cancer cell line, where it demonstrated moderate cytotoxic activity. researchgate.netnih.gov This workflow, from computational screening to experimental validation, exemplifies the utility of in silico methods in accelerating the discovery of novel bioactive molecules derived from precursors like 3,4-dichlorobenzoyl chloride. The principles applied in this study are directly transferable to the exploration of derivatives from this compound for a wide range of therapeutic applications, including but not limited to oncology.

Further computational investigations on related structures, such as hydrazone derivatives, have also highlighted the potential of these scaffolds in targeting various diseases. In silico studies on synthetic hydrazones have been used to predict their pharmacokinetic properties and to model their interactions with targets like trypanothione (B104310) reductase for antileishmanial activity. nih.gov Similarly, molecular docking has been instrumental in exploring the anticancer potential of hydrazones incorporating a 4-methylsulfonylbenzene scaffold by simulating their binding to targets such as COX-2, EGFR, and HER2. nih.gov These examples underscore the broad applicability of computational modeling in exploring the therapeutic potential of diverse chemical entities derived from substituted benzoyl chlorides.

Future Research Directions and Translational Perspectives

Sustainable and Environmentally Benign Synthetic Routes for Polyhalogenated Benzoyl Chlorides

The industrial synthesis of benzoyl chlorides and their halogenated derivatives has traditionally relied on processes that utilize hazardous reagents and generate significant waste. ucla.edu For instance, the hydrolysis of benzotrichlorides, a common route, often involves harsh conditions. nih.gov Green chemistry principles are now guiding the development of more sustainable alternatives. uniroma1.it

Future research will likely focus on several key areas to create more eco-friendly synthetic pathways:

Alternative Chlorinating Agents: Moving away from toxic and corrosive reagents like thionyl chloride and phosgene (B1210022) towards solid, recyclable, or less hazardous chlorinating agents. ucla.edu

Catalyst-Free and Solvent-Free Conditions: Developing reactions that proceed efficiently without the need for solvents, which are a major source of industrial waste. ucla.edu Microwave-assisted synthesis is one such promising technique. taylorandfrancis.com

Flow Chemistry: Utilizing continuous-flow reactors can improve safety, increase efficiency, and minimize waste generation compared to traditional batch processing. This approach avoids the use of phosgene and can lead to high product conversion with minimal by-products. uniroma1.it

Bio-derived Solvents: When solvents are necessary, replacing halogenated solvents like dichloromethane (B109758) with biodegradable alternatives derived from renewable resources is a critical goal. core.ac.uk

One established industrial method involves the reaction of benzotrichloride (B165768) with either water or benzoic acid. wikipedia.org A greener approach focuses on improving this process by using novel catalysts and reaction conditions to reduce energy consumption and by-product formation. google.comgoogle.com

| Synthesis Strategy | Traditional Method | Greener Alternative | Key Advantages of Alternative |

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride wikipedia.org | N-chlorosuccinimide, Trichloroisocyanuric acid | Safer handling, reduced corrosive waste. organic-chemistry.org |

| Solvent | Dichloromethane, Carbon tetrachloride ucla.edugoogle.com | Solvent-free conditions, bio-solvents (e.g., Cyrene™) core.ac.uk | Reduced environmental pollution, lower disposal costs. |

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) google.com | Recyclable solid acid catalysts (e.g., zeolites) patsnap.com | Catalyst can be recovered and reused, simplifying purification. |

| Process | Batch reaction | Continuous-flow reaction uniroma1.it | Enhanced safety, better heat control, higher throughput. |

This table provides an interactive overview of sustainable strategies for the synthesis of polyhalogenated benzoyl chlorides.

Chemo- and Regioselective Transformations of Dichloro-Fluorobenzoyl Chlorides

The presence of three different halogen atoms on the aromatic ring of 3,4-dichloro-2-fluorobenzoyl chloride presents a significant challenge and opportunity for synthetic chemists. Achieving chemo- and regioselectivity—the ability to react with a specific functional group at a specific position—is crucial for using this compound as a building block (synthon). The acyl chloride group is highly reactive, typically reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. wikipedia.org

Future research will concentrate on selectively functionalizing the C-Cl and C-F bonds without disturbing the acyl chloride moiety. Key areas of investigation include:

Cross-Coupling Reactions: Developing catalytic systems, often based on palladium, nickel, or copper, that can selectively form new carbon-carbon or carbon-heteroatom bonds at one of the halogenated positions. mdpi.comuni-muenchen.de The different reactivities of chlorine and fluorine atoms can be exploited to direct the substitution to a specific site.

Directed Ortho-Metalation (DoM): Using the acyl chloride or a derivative as a directing group to selectively introduce substituents at the adjacent C-5 position. This requires careful protection of the highly reactive acyl chloride group.

Halogen/Magnesium Exchange: Employing specialized Grignard reagents to selectively replace a bromine or chlorine atom, which can then be reacted with various electrophiles. uni-muenchen.de Fine-tuning the exchange reagent and reaction conditions can control which halogen is replaced. uni-muenchen.de

The relative reactivity of the halogen atoms is a key factor in these transformations. Typically, C-Br bonds are more reactive than C-Cl bonds in many cross-coupling reactions, offering a potential handle for selectivity if a bromo-analogue were used. The C-F bond is generally the least reactive, often remaining intact during these transformations.

Novel Catalytic Systems for Enhanced Reaction Performance

Catalysis is fundamental to both the synthesis and transformation of polyhalogenated benzoyl chlorides. Innovations in catalyst design are critical for improving reaction efficiency, selectivity, and sustainability.

For Synthesis: The primary industrial synthesis often involves Friedel-Crafts type reactions or the chlorination of precursors. google.comlibretexts.org Research is focused on replacing traditional homogeneous catalysts like aluminum trichloride (B1173362) (AlCl₃) and ferric chloride (FeCl₃), which are difficult to separate from the reaction mixture and often used in stoichiometric amounts. google.comgoogle.com Future directions include:

Solid Acid Catalysts: Materials like zeolites and clay-supported reagents (e.g., Envirocats) offer advantages such as easy separation, reusability, and potentially higher selectivity under milder conditions. taylorandfrancis.compatsnap.com

Photocatalysis: Using visible light to drive chlorination reactions can provide a milder and more selective alternative to radical chlorination initiated by heat or UV lamps. organic-chemistry.org

For Transformations: For the selective functionalization of the aromatic ring, the development of sophisticated transition-metal catalysts is paramount.

Palladium and Nickel Catalysts: These are workhorses in cross-coupling chemistry. Future work involves designing ligands that can fine-tune the catalyst's activity to differentiate between the two C-Cl bonds on the ring. mdpi.comresearchgate.net

Copper Catalysts: Copper-catalyzed reactions are often a cost-effective alternative to palladium and can be effective in halogenation and dehalogenation reactions. mdpi.com

Arenophilic π-Acid Catalysis: A newer approach involves using transition metals (e.g., Rhodium, Ruthenium) that coordinate to the entire aromatic ring, activating it for nucleophilic aromatic substitution (SNAr). nih.gov This strategy could enable the selective replacement of one of the halogen atoms under catalytic conditions. nih.gov

| Catalyst Type | Application | Advantages & Research Focus |

| Zeolites / Clays | Synthesis (Friedel-Crafts) | Reusable, environmentally friendly, shape selectivity. taylorandfrancis.compatsnap.com |

| Palladium Complexes | Transformations (Cross-Coupling) | High efficiency and functional group tolerance; focus on ligand design for regioselectivity. researchgate.net |

| Nickel Complexes | Transformations (Hydrodehalogenation) | Cost-effective alternative to palladium; useful for reductive transformations. mdpi.com |

| Copper Complexes | Synthesis & Transformations | Abundant metal; effective for halogenation/dehalogenation and coupling. mdpi.com |

| Rhodium/Ruthenium π-Acids | Transformations (SNAr) | Activates inert C-X bonds for substitution; development of efficient catalytic cycles. nih.gov |

This interactive table summarizes novel catalytic systems and their applications.

Exploration of this compound as a Synthon in Advanced Materials Science

The unique substitution pattern of this compound makes it an attractive building block for advanced materials. The presence of multiple halogens can impart specific properties such as flame retardancy, thermal stability, and modified electronic characteristics. The reactive acyl chloride handle provides a straightforward point of attachment for incorporating this unit into larger molecular architectures.

Potential research directions include:

High-Performance Polymers: Incorporating the dichloro-fluoro-benzoyl unit into polymers like polyamides, polyesters, or polyimides. The halogens can enhance the polymer's thermal stability and resistance to degradation. The fluorine atom, in particular, can improve chemical resistance and modify surface properties.

Liquid Crystals: The rigid, substituted phenyl ring is a common structural motif in liquid crystals. By reacting this compound with appropriate core units, new liquid crystalline materials with specific phase behaviors and optical properties could be developed.

Organic Electronics: Halogenated aromatic compounds are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the halogens can be used to tune the energy levels (HOMO/LUMO) of organic semiconductors. This synthon could be used to create new materials for these applications.

Pharmaceutical and Agrochemical Intermediates: While outside the direct scope of materials science, the development of efficient transformations for this compound will undoubtedly lead to its exploration as a key intermediate in the synthesis of complex, biologically active molecules where the specific halogenation pattern is crucial for efficacy. For example, similar structures like 2,4-dichloro-5-fluorobenzoyl chloride are key intermediates for fluoroquinolone antibiotics. google.compatsnap.com

The successful application of this compound in these areas will depend heavily on the development of the selective and sustainable synthetic methods discussed in the preceding sections.

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of 3,4-dichloro-2-fluorobenzoyl chloride during synthesis, and what analytical methods are most effective?

- Methodology :

- Chromatography : Use high-performance liquid chromatography (HPLC) with UV detection to monitor reaction progress and quantify impurities. For example, >98% purity thresholds are achievable with gradient elution using C18 columns .

- Spectroscopy : Confirm structural integrity via and NMR. Fluorine environments (e.g., ortho vs. para substitution) produce distinct shifts, aiding in differentiation from isomers like 2,4-dichloro-5-fluorobenzoyl chloride .

- Melting Point Analysis : Compare observed melting points (mp) to literature values (e.g., mp ranges for related benzoyl chlorides: 46–60°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Inhalation/Contact Mitigation : Use fume hoods and personal protective equipment (PPE). Immediate decontamination with water is required for skin exposure, as per protocols for structurally similar acyl chlorides .

- Emergency Response : Follow guidelines for chlorinated fluorobenzene derivatives, including artificial respiration with pocket masks (not mouth-to-mouth) and immediate medical attention for ingestion .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology :